N-(2-{[2-Methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide belongs to a class of organic compounds known as pyrimidylaminobenzamides. These compounds are often investigated in scientific research for their potential biological activity, particularly as kinase inhibitors. [] While the specific source and classification within this family require further investigation, its role in scientific research primarily revolves around its potential to inhibit specific kinases, such as Bcr-Abl, Flt-3, FAK, and RAF. [] These kinases are involved in various cellular processes, including cell growth, proliferation, and survival, making them targets for drug development in the context of proliferative diseases like cancer. []
While the precise mechanism of action of N-(2-{[2-Methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide is not fully elucidated in the provided papers, it is suggested to act by inhibiting Bcr-Abl, , or Fit-3 kinases. [] This inhibition could potentially disrupt the signaling pathways downstream of these kinases, leading to altered cellular behavior and potentially limiting the progression of proliferative diseases. [] Further studies are needed to investigate the specific interactions with target kinases, downstream signaling consequences, and potential off-target effects.
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 505-75-9
CAS No.: 104112-34-7
CAS No.: 98914-01-3
CAS No.: 73491-34-6